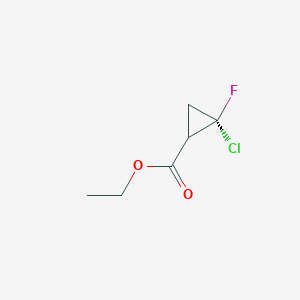
Ethyl (2R)-2-chloro-2-fluorocyclopropanecarboxylate
概述
描述
Ethyl (2R)-2-chloro-2-fluorocyclopropanecarboxylate is an organic compound that belongs to the class of cyclopropane carboxylates It is characterized by the presence of a cyclopropane ring substituted with chlorine and fluorine atoms, and an ethyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2R)-2-chloro-2-fluorocyclopropanecarboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with a halogenated alkene in the presence of a catalyst such as rhodium or copper. The reaction conditions often include low temperatures and inert atmospheres to prevent side reactions and decomposition of the diazo compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These processes utilize advanced catalytic systems and optimized reaction conditions to achieve efficient conversion of starting materials to the desired product. The use of flow reactors allows for better control over reaction parameters and scalability.
化学反应分析
Types of Reactions
Ethyl (2R)-2-chloro-2-fluorocyclopropanecarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: Oxidative cleavage of the cyclopropane ring can be achieved using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Oxidation: Potassium permanganate or ozone in the presence of a suitable solvent.
Major Products Formed
Nucleophilic Substitution: Substituted cyclopropanecarboxylates.
Reduction: Cyclopropanol derivatives.
Oxidation: Carboxylic acids or ketones.
科学研究应用
Ethyl (2R)-2-chloro-2-fluorocyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in stereoselective synthesis.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies and as a probe for studying metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of Ethyl (2R)-2-chloro-2-fluorocyclopropanecarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The presence of the chlorine and fluorine atoms enhances its binding affinity and specificity for the target enzymes. Additionally, the cyclopropane ring provides structural rigidity, which is crucial for its biological activity.
相似化合物的比较
Ethyl (2R)-2-chloro-2-fluorocyclopropanecarboxylate can be compared with other cyclopropane carboxylates such as:
- Ethyl 2-chlorocyclopropanecarboxylate
- Ethyl 2-fluorocyclopropanecarboxylate
- Ethyl 2-bromocyclopropanecarboxylate
Uniqueness
The presence of both chlorine and fluorine atoms in this compound distinguishes it from other similar compounds. This dual substitution enhances its reactivity and potential for selective interactions with biological targets, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
ethyl (2S)-2-chloro-2-fluorocyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClFO2/c1-2-10-5(9)4-3-6(4,7)8/h4H,2-3H2,1H3/t4?,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHKGPOPPUFFMG-BAFYGKSASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1(F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1C[C@]1(F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













